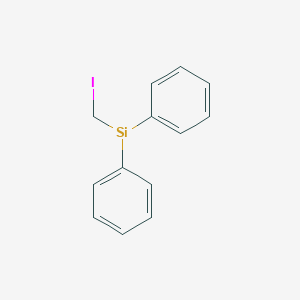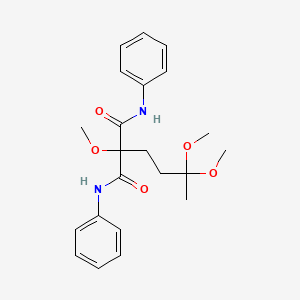
Iodomethyldiphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyldiphenylsilane is an organosilicon compound with the chemical formula C13H13ISi It is characterized by the presence of an iodine atom attached to a methyl group, which is further bonded to a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyldiphenylsilane can be synthesized through various methods. One common approach involves the reaction of diphenylsilane with iodomethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Iodomethyldiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of this compound can yield diphenylmethylsilane.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include diphenylmethylsilane derivatives.
Oxidation: Products include diphenylsilanediol.
Reduction: Products include diphenylmethylsilane.
Scientific Research Applications
Iodomethyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: It is utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of iodomethyldiphenylsilane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The silicon atom can form stable bonds with various functional groups, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Similar Compounds:
Diphenylsilanediol: Similar in structure but contains hydroxyl groups instead of an iodine atom.
Iodoform: Contains iodine but lacks the silane moiety.
Methyl iodide: Contains iodine and a methyl group but lacks the diphenylsilane structure.
Uniqueness: this compound is unique due to the combination of its organosilicon framework and the presence of an iodine atom. This combination imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C13H12ISi |
|---|---|
Molecular Weight |
323.22 g/mol |
InChI |
InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
LJYWEPLXENRROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/no-structure.png)

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
